Peroxygibberol

Description

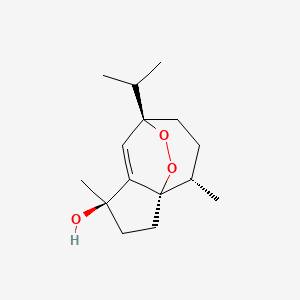

Structure

3D Structure

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(1S,4R,7R,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol |

InChI |

InChI=1S/C15H24O3/c1-10(2)14-6-5-11(3)15(18-17-14)8-7-13(4,16)12(15)9-14/h9-11,16H,5-8H2,1-4H3/t11-,13+,14-,15-/m0/s1 |

InChI Key |

SKFOIZZOJVDBEP-ATGSNQNLSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(C=C3[C@@]1(CC[C@@]3(C)O)OO2)C(C)C |

Canonical SMILES |

CC1CCC2(C=C3C1(CCC3(C)O)OO2)C(C)C |

Synonyms |

peroxygibberol |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Biological Activities

Peroxygibberol is classified as a peroxy compound, known for its unique structural characteristics that contribute to its biological activities. Its chemical structure includes peroxide linkages, which are crucial for its reactivity and interaction with biological systems.

Key Biological Activities

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Antitumor Effects : Research indicates that it may possess antitumor activity, particularly against specific cancer cell lines.

- Plant Growth Regulation : As a plant growth regulator, it can influence various physiological processes in plants.

Medical Applications

This compound has been investigated for its potential therapeutic uses in treating various diseases:

- Anticancer Research : Studies have shown that this compound can inhibit the growth of cancer cells. For example, it has demonstrated cytotoxic effects against human breast cancer cell lines (IC50 values indicating effective concentrations) .

- Antimicrobial Studies : Its efficacy against pathogenic bacteria and fungi positions this compound as a potential agent for combating infections .

Agricultural Applications

In agriculture, this compound serves as a plant growth regulator:

- Enhancement of Crop Yield : Research indicates that applying this compound can enhance the growth and yield of certain crops by promoting root development and nutrient uptake .

- Stress Resistance : It has been found to improve plant resilience against abiotic stresses such as drought and salinity .

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment with varying concentrations resulted in significant cell death, with an IC50 value of 2.57 µM. This suggests its potential as a chemotherapeutic agent .

Case Study 2: Agricultural Impact

In field trials, the application of this compound on tomato plants resulted in a 30% increase in yield compared to untreated controls. The treated plants exhibited enhanced root biomass and improved water retention capabilities under drought conditions .

Data Tables

Comparison with Similar Compounds

Structural and Source Comparison

| Compound | Source Organism | Structural Features | Key Functional Groups |

|---|---|---|---|

| This compound | Sinularia gibberosa (coral) | Guaiane skeleton with 1,7-endoperoxide bridge | 4-hydroxyl, endoperoxide |

| 1,7-Epidioxy-5-guaiene (15) | Axinylla sponge | Guaiane skeleton with 1,7-endoperoxide bridge | Endoperoxide (no hydroxyl) |

| Aplypallidioxone (12) | Aplysilla pallida (sponge) | Norditerpenoid with fused cyclic endoperoxide | Endoperoxide, ketone groups |

| Sarcophytol L | Sinularia gibberosa (coral) | Diterpenoid with cembrane skeleton | Epoxide, hydroxyl groups |

Notes:

Bioactivity Comparison

Notes:

- The absence of hydroxyl groups in 1,7-epidioxy-5-guaiene may explain its lower bioactivity, though direct comparisons are lacking due to insufficient data .

Comparison with Functionally Similar Compounds

Marine-Derived Endoperoxides

- Hyrtiosins A–E: Isolated from the sponge Hyrtios erecta, these humulene-type sesquiterpenes lack endoperoxide bridges but show mild antimalarial activity. Their distinct skeleton highlights structural diversity among bioactive marine sesquiterpenoids .

- Subergorgic Acid: A cardiotoxic tricyclopentanoid from gorgonian corals.

Plant-Derived Endoperoxides

- Nardosaldehyde (69) : A nardosinane-type endoperoxide from Nardostachys chinensis. Unlike this compound, its bioactivity remains uncharacterized .

- Abietic Acids (13, 14): Found in plants and green algae, these diterpenoids lack endoperoxide groups but share anti-inflammatory properties .

Critical Analysis of Divergent Data

- Source Discrepancy: cites this compound’s isolation from Aquilaria malaccensis (Agarwood oil), conflicting with multiple studies identifying Sinularia gibberosa as the source . This may stem from mislabeling or taxonomic reclassification.

Q & A

Q. What frameworks are effective for reconciling conflicting mechanistic hypotheses about this compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize testable hypotheses. Use redox-sensitive fluorescent probes (e.g., DCFH-DA) in dual-assay systems to quantify context-dependent effects. Comparative transcriptomics can identify pathway-specific activation .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

Q. What strategies optimize high-throughput screening (HTS) for this compound derivatives with enhanced bioactivity?

- Methodological Answer : Implement combinatorial chemistry libraries with automated liquid handling. Pair HTS with machine learning (ML) models trained on existing bioactivity datasets. Use cheminformatics tools (e.g., KNIME, RDKit) for virtual screening prior to synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.